

Application Notes: Strontium Chromate in Protective Coatings for Steel

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Compound of Interest

Compound Name: *Strontium chromate*

Cat. No.: *B1219968*

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Introduction

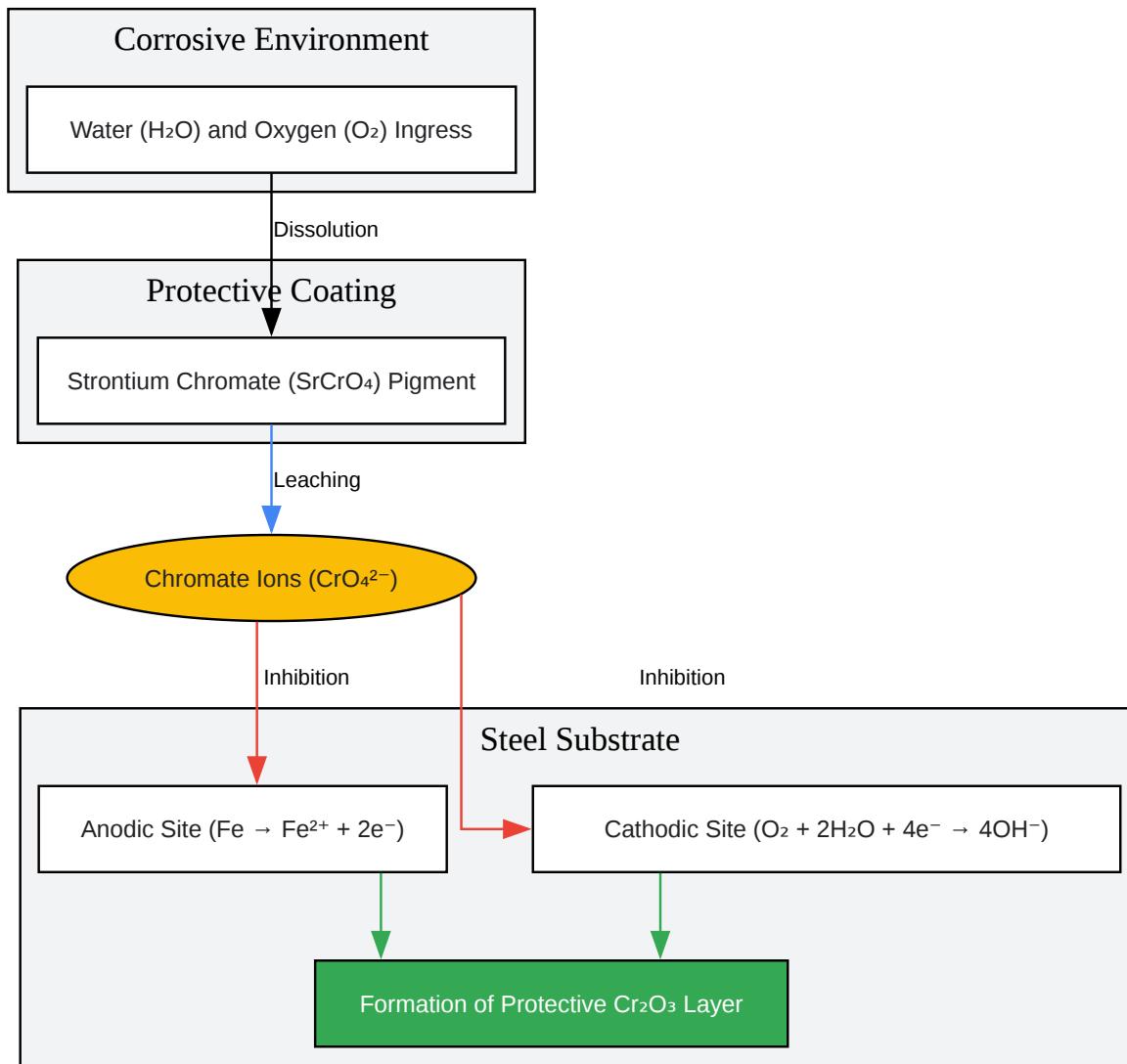
Strontium chromate (SrCrO_4) is a highly effective corrosion-inhibiting pigment widely used in protective coatings for various metal substrates, including steel, aluminum, and galvanized steel.^[1] Its primary application is in primers, where it provides exceptional resistance to corrosion, making it a staple in industries requiring long-term durability, such as aerospace, marine, and industrial maintenance.^{[1][2]} These application notes provide detailed information on the use of **strontium chromate**-based primers on steel, including technical data, experimental protocols for performance evaluation, and an overview of its corrosion inhibition mechanism.

Mechanism of Corrosion Inhibition

The protective action of **strontium chromate** is primarily attributed to its ability to release chromate ions (CrO_4^{2-}) in the presence of moisture. These ions are highly effective at passivating the steel surface, forming a thin, stable, and non-reactive chromium oxide layer. This passive layer acts as a barrier, preventing the electrochemical reactions that lead to corrosion.^{[3][4]} The mechanism involves both anodic and cathodic inhibition, effectively stifling the corrosion process at its inception.^[5] **Strontium chromate**'s slight solubility in water allows for a controlled release of these inhibitive ions, providing a "self-healing" effect at scratches or defects in the coating.^[6]

Mandatory Visualization: Corrosion Inhibition Pathway

The following diagram illustrates the simplified mechanism of corrosion inhibition by **strontium chromate** on a steel surface.



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Caption: Corrosion inhibition mechanism of **strontium chromate**.

Data Presentation: Performance of Strontium Chromate Coatings

The following tables summarize typical quantitative data for steel surfaces coated with **strontium chromate**-based primers.

Table 1: Typical Properties of Epoxy **Strontium Chromate** Primer[7]

Property	Typical Value
Recommended DFT	20 - 30 μm
Recommended WFT	83 - 125 μm
Pot Life (at 23-25 °C)	6 hours
Drying Time (Touch Dry)	20 minutes at 23 °C
Full Cure	7 days
Solids by Volume (Mixed)	24 - 33%
Adhesion (ASTM D3359)	5A/5B (Excellent)

Table 2: Comparative Corrosion Rate Data for A-36 Steel Coatings[8]

Coating System	Corrosion Rate (mpy) in Acidic Medium (1M HNO ₃)	Corrosion Rate (mpy) in Neutral Medium (Distilled Water)	Corrosion Rate (mpy) in Basic Medium (1M NaOH)
Bare Steel (Uncoated)	191.5	12.98	0.1044
Red Oxide Primer	56.96	0.0255	0.0129
Strontium Chromate Primer (Typical)	Significantly lower than conventional primers	Significantly lower than conventional primers	Significantly lower than conventional primers
Oil Paint	44.31	0.022	0.0281
Primer + Oil Paint	61.3	0.0204	0.0307
Paint with ZnO Nanoparticles	0.302	0.00265	0.000261
Paint with TiO ₂ Nanoparticles	0.6084	0.435	0.07083

Note: Specific corrosion rate data for **strontium chromate** primers under these exact conditions were not available in the searched literature, but their performance is generally superior to conventional primers like red oxide.

Table 3: Typical Electrochemical Impedance Spectroscopy (EIS) Parameters for Coated Steel in 3.5% NaCl Solution[9][10]

Coating System	R _{film} (Ω·cm ²) (Film Resistance)	R _{ct} (Ω·cm ²) (Charge Transfer Resistance)	C _{coat} (F/cm ²) (Coating Capacitance)
Bare Steel	N/A	Low (e.g., 10 ³ - 10 ⁴)	N/A
Epoxy Strontium Chromate Primer	High (e.g., 10 ⁸ - 10 ¹⁰)	High (e.g., 10 ⁷ - 10 ⁹)	Low (e.g., 10 ⁻⁹ - 10 ⁻¹¹)
Degraded/Failed Coating	Low (e.g., < 10 ⁶)	Low (e.g., < 10 ⁵)	High (e.g., > 10 ⁻⁷)

Experimental Protocols

1. Protocol for Surface Preparation and Application of **Strontium Chromate** Primer

This protocol outlines the steps for preparing a steel substrate and applying a two-component epoxy **strontium chromate** primer.[\[7\]](#)

Mandatory Visualization: Application Workflow

Caption: **Strontium chromate** primer application workflow.

Materials and Equipment:

- Mild steel panels
- Solvent degreaser
- Abrasive blasting equipment (e.g., sandblaster)
- Air compressor
- Two-component epoxy **strontium chromate** primer and curing agent
- Mechanical stirrer
- Spray gun (conventional or airless)
- Wet film thickness (WFT) gauge
- Dry film thickness (DFT) gauge

Procedure:

- Surface Preparation:
 - Degrease the steel surface thoroughly using a suitable solvent to remove oil, grease, and other contaminants.
 - Abrasive blast the surface to a near-white metal finish (Sa 2.5 according to ISO 8501-1).

- Ensure the blast profile is between 50-60 µm.
- Remove all blast residue and dust from the surface using clean, dry compressed air or a brush.
- Primer Mixing and Application:
 - Stir the base and curing agent of the epoxy primer separately until homogeneous.
 - Mix the base and curing agent in the specified ratio (typically 1:1 by volume) and stir thoroughly.[\[7\]](#)
 - Allow for a 20-minute induction period before use.[\[7\]](#)
 - Apply the primer using a spray gun to the desired wet film thickness (WFT), typically between 83-125 µm, to achieve a dry film thickness (DFT) of 20-30 µm.
 - Check the WFT during application.
- Curing:
 - Allow the coated panels to cure under ambient conditions (e.g., 23 °C and 65% relative humidity).
 - The coating will be touch dry in approximately 20 minutes and fully cured in 7 days.[\[7\]](#)

2. Protocol for Salt Spray (Fog) Testing (ASTM B117)

This protocol describes the procedure for evaluating the corrosion resistance of **strontium chromate**-coated steel panels in a salt spray cabinet.

Materials and Equipment:

- Coated steel panels
- Salt spray cabinet
- 5% Sodium Chloride (NaCl) solution

- Scribing tool

Procedure:

- Sample Preparation:
 - Use fully cured coated steel panels.
 - Scribe a single line or an 'X' through the coating to the steel substrate.
- Test Chamber Setup:
 - Prepare a 5% NaCl solution with a pH between 6.5 and 7.2.
 - Set the chamber temperature to 35°C.
- Exposure:
 - Place the panels in the chamber at an angle of 15-30 degrees from the vertical.
 - Expose the panels to a continuous salt fog for a specified duration (e.g., 500, 1000, or 2000 hours).
- Evaluation:
 - Periodically inspect the panels for signs of corrosion (e.g., blistering, rusting, and creepage from the scribe).
 - At the end of the test, gently rinse the panels with clean water and dry them.
 - Rate the degree of blistering according to ASTM D714 and the degree of rusting according to ASTM D610.

3. Protocol for Adhesion Testing (ASTM D3359 - Method A)

This protocol details the X-cut tape test for assessing the adhesion of the primer to the steel substrate.

Materials and Equipment:

- Coated steel panels
- Sharp cutting tool (e.g., utility knife)
- Cutting guide
- Pressure-sensitive tape (as specified in the standard)
- Eraser

Procedure:

- **Test Area Selection:**
 - Choose a representative area of the coated panel.
- **X-Cut Application:**
 - Make two cuts through the coating to the substrate at a 30-45 degree angle to each other to form an 'X'. Each leg of the 'X' should be approximately 40 mm long.
- **Tape Application:**
 - Place the center of the pressure-sensitive tape over the intersection of the 'X'.
 - Firmly rub the tape with an eraser to ensure good contact.
- **Tape Removal:**
 - Within 90 seconds of application, rapidly pull the tape off at an angle of 180 degrees back upon itself.
- **Evaluation:**
 - Inspect the 'X' cut area for any removal of the coating.
 - Rate the adhesion on a scale of 5A (no peeling or removal) to 0A (removal beyond the area of the 'X').[\[11\]](#)

4. Protocol for Electrochemical Impedance Spectroscopy (EIS)

This protocol provides a general procedure for using EIS to evaluate the corrosion protection performance of the **strontium chromate** coating.

Materials and Equipment:

- Coated steel panel (working electrode)
- Reference electrode (e.g., Ag/AgCl)
- Counter electrode (e.g., platinum or graphite)
- Electrochemical cell
- Potentiostat with EIS capability
- 3.5% NaCl solution (electrolyte)

Procedure:

- Cell Setup:
 - Mount the coated steel panel as the working electrode in the electrochemical cell.
 - Fill the cell with the 3.5% NaCl solution, ensuring the coated surface is exposed to the electrolyte.
 - Place the reference and counter electrodes in the cell.
- EIS Measurement:
 - Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period of time (e.g., 1 hour).
 - Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
 - Record the impedance data.

- Data Analysis:
 - Plot the data as Nyquist and Bode plots.
 - Model the data using an appropriate equivalent electrical circuit to extract parameters such as film resistance (R_{film}), charge transfer resistance (R_{ct}), and coating capacitance (C_{coat}).
 - Higher R_{film} and R_{ct} values, and lower C_{coat} values, indicate better corrosion protection.[9]

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